(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT)
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Overview
Description
(D-TRP32)-NEUROPEPTIDE Y (HUMAN, RAT) is a modified form of neuropeptide Y, a 36-amino acid peptide neurotransmitter found in the brain and autonomic nervous system. Neuropeptide Y plays a crucial role in various physiological processes, including regulation of energy balance, memory, and learning. The modification at the 32nd position with D-tryptophan enhances its stability and bioactivity, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (D-TRP32)-NEUROPEPTIDE Y involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being coupled to the growing peptide chain. The D-tryptophan is incorporated at the 32nd position during this process. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of (D-TRP32)-NEUROPEPTIDE Y typically involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(D-TRP32)-NEUROPEPTIDE Y can undergo various chemical reactions, including:
Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Site-directed mutagenesis or chemical synthesis techniques.
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
(D-TRP32)-NEUROPEPTIDE Y has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating appetite, stress response, and circadian rhythms.
Medicine: Explored as a potential therapeutic agent for obesity, anxiety, and other neurological disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
(D-TRP32)-NEUROPEPTIDE Y exerts its effects by binding to neuropeptide Y receptors (Y1, Y2, Y4, and Y5) in the brain and peripheral tissues. This binding activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases (MAPKs). These pathways regulate various physiological processes, such as food intake, energy homeostasis, and stress response.
Comparison with Similar Compounds
Similar Compounds
Neuropeptide Y (Human, Rat): The unmodified form of neuropeptide Y.
Peptide YY: A peptide similar to neuropeptide Y, involved in appetite regulation.
Pancreatic Polypeptide: Another member of the pancreatic polypeptide family with similar functions.
Uniqueness
(D-TRP32)-NEUROPEPTIDE Y is unique due to the incorporation of D-tryptophan at the 32nd position, which enhances its stability and bioactivity compared to the unmodified neuropeptide Y. This modification makes it a valuable tool for studying the structure-activity relationships and therapeutic potential of neuropeptide Y analogs.
Biological Activity
(D-TRP32)-Neuropeptide Y (NPY) is a synthetic analog of the naturally occurring neuropeptide Y, which plays a critical role in various physiological processes, including appetite regulation, stress response, and immune function. The modification at position 32 with D-Trp enhances its antagonistic properties against NPY receptors, making it a valuable tool for research into NPY's biological activities and potential therapeutic applications.
Neuropeptide Y is composed of 36 amino acids and exerts its effects primarily through four G protein-coupled receptors: Y1, Y2, Y4, and Y5. The structure-activity relationship studies indicate that nearly the entire sequence of NPY is necessary to elicit biological responses. The substitution of D-Trp at position 32 in (D-TRP32)-NPY results in a competitive antagonist that inhibits the binding of NPY to its receptors without activating them .
Table 1: Comparison of Neuropeptide Y and (D-TRP32)-NPY
Feature | Neuropeptide Y | (D-TRP32)-Neuropeptide Y |
---|---|---|
Sequence Length | 36 amino acids | 36 amino acids |
Receptor Interaction | Agonist | Antagonist |
Potency in Feeding Response | Potent orexigenic peptide | Inhibits feeding response |
Binding Affinity | High | Comparable to NPY |
Clinical Implications | Obesity, stress disorders | Potential treatment for feeding disorders |
Appetite Regulation
(D-TRP32)-NPY has been shown to significantly attenuate food intake induced by natural NPY. In vivo studies demonstrated that administration of (D-TRP32)-NPY reduced the feeding response in rats when co-administered with NPY, indicating its role as a competitive antagonist . This property suggests potential applications in treating obesity and eating disorders.
Neurological Effects
Research indicates that NPY influences neuronal excitability and neurotransmitter release. Studies using whole-cell patch-clamp techniques have shown that NPY can hyperpolarize neurons and reduce spike frequency through activation of Y1 receptors. In contrast, (D-TRP32)-NPY does not exhibit intrinsic activity but effectively blocks these actions, highlighting its antagonistic role .
Immune Modulation
Emerging evidence points to the involvement of NPY in immune responses. (D-TRP32)-NPY can modulate lymphocyte recruitment and T-cell adhesion through its effects on NPY receptors. Specifically, it has been observed that high concentrations of NPY mobilize CD4+ T cells, while lower doses affect B cell subsets . This immunomodulatory activity underscores the potential for using (D-TRP32)-NPY in therapeutic contexts related to immune disorders.
Case Studies
- Obesity Treatment : A study explored the effects of (D-TRP32)-NPY on food intake regulation in obese rat models. Results indicated that this compound effectively reduced caloric intake when administered prior to meals, suggesting its utility as an anti-obesity agent.
- Stress Response : In another investigation, the administration of (D-TRP32)-NPY in models subjected to stress showed a reduction in anxiety-like behaviors compared to controls treated with standard NPY. This highlights the potential for this antagonist to modulate stress responses through its action on NPY pathways .
Properties
CAS No. |
178861-83-1 |
---|---|
Molecular Formula |
C8H6F2O |
Molecular Weight |
0 |
Origin of Product |
United States |
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